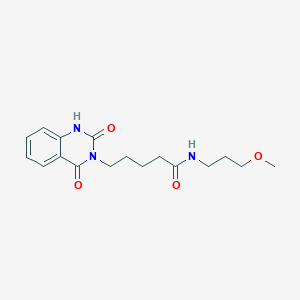
N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer some of the properties and activities of the compound .
Synthesis Analysis
The first paper discusses the synthesis of a series of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles and evaluates their gastroprokinetic activity . Although the target compound is not directly synthesized in this study, the methods used for synthesizing the benzamide derivatives could be relevant. The synthesis involves the replacement of certain atoms in the morpholine oxygen of a known gastroprokinetic agent, which suggests that a similar approach could be used to synthesize the target compound by introducing the appropriate sulfamoyl and chloro-methylphenyl groups.
Molecular Structure Analysis
The second paper provides crystal structure data for three N-(arylsulfonyl)-4-fluorobenzamides . These compounds share a similar benzamide and fluorine substitution pattern with the target compound. The conformation of the aromatic rings in these molecules is described, with angles of inclination ranging from approximately 82 to 90 degrees. This information could be extrapolated to predict the molecular conformation of the target compound, which may also exhibit a similar spatial arrangement of its aromatic components.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not explicitly detailed in the provided papers. However, the crystallographic data from the second paper suggest that compounds with similar structural motifs may exhibit solid-state properties such as specific conformational angles between aromatic rings. These properties, along with the presence of electronegative atoms like chlorine and fluorine, could influence the compound's solubility, melting point, and other physicochemical characteristics.
Wissenschaftliche Forschungsanwendungen
Novel Crystalline Forms and Therapeutic Applications
Research on compounds with similar structures, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, has highlighted their potential in treating a wide range of disorders including asthma, gastrointestinal diseases, pain, and depression due to their NK1/NK2 antagonistic properties (Norman, 2008).
Behavioral Responses and Repellent Activity
A series of substituted aromatic amides, which include modifications on the phenyl ring similar to the compound , have been synthesized and evaluated for their behavioral responses and repellent activity against Aedes aegypti mosquitoes. These studies could guide the development of new repellents or behavior-modifying agents for vector control (Garud et al., 2011).
Synthesis and Biological Activities
The synthesis and characterization of compounds structurally related to N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide, including their crystal structure, spectral investigations, and biological activities, have been reported. These studies provide insights into the potential uses of these compounds in developing new therapeutic agents with antimicrobial properties or as inhibitors for specific proteins (Murugavel et al., 2016).
Antimicrobial Studies
N-substituted sulfanilamide derivatives, which share a similar sulfonamide functional group with the compound in focus, have been synthesized and characterized. These compounds have been evaluated for their thermal properties and antimicrobial activities against various bacterial and fungal strains, suggesting the potential antimicrobial applications of sulfonamide-based compounds (Lahtinen et al., 2014).
Environmental Applications
Studies on compounds like N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide have demonstrated their effectiveness in removing heavy metals from aqueous solutions. This indicates a potential environmental application of similar compounds in water treatment and pollution remediation efforts (Rahman & Nasir, 2019).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-[ethyl-(3-methylphenyl)sulfamoyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3S/c1-4-27(17-8-5-7-15(2)13-17)31(29,30)18-11-12-21(25)19(14-18)23(28)26-22-10-6-9-20(24)16(22)3/h5-14H,4H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCKFAJYPNFPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)



![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)


![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)